2-乙氧基-N-(2-氟-5-(2-甲基-4-氧代喹唑啉-3(4H)-基)苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

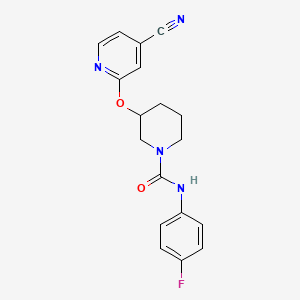

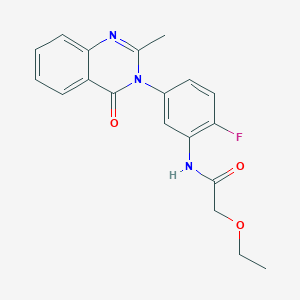

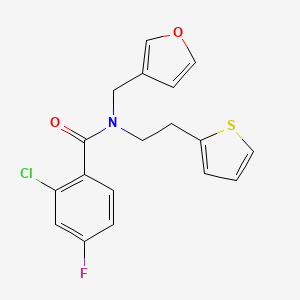

The compound "2-ethoxy-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamide" is a derivative of quinazolinone, a class of compounds known for their diverse pharmacological activities. Quinazolinones have been extensively studied due to their potential as anticancer, antimalarial, antidiabetic, and antiviral agents . The structure of the compound suggests it may have biological activity, possibly as a kinase inhibitor, given the relevance of similar structures in the synthesis of selective EGFR kinase inhibitors .

Synthesis Analysis

The synthesis of quinazolinone derivatives often involves cyclization reactions and the use of various starting materials and intermediates. For instance, the synthesis of N-(3-cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide, a related compound, was achieved through a new route involving the cyclization of 2-aminophenyl-ethanone with N,N-dimethylformamide dimethylacetal, yielding a high purity product . Similarly, unsymmetrical N-(4-oxo-2-phenyl-3(4H)-quinazolinoyl)-N-(aryl)acetamidines were synthesized by reacting ethyl(1E)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)ethanimidoate with aromatic amines . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is often confirmed using spectroscopic techniques such as IR, 1H NMR, and mass spectrometry . Additionally, DFT calculations can be used to predict vibrational wavenumbers and compare them with experimental values, as seen in the study of a similar compound, 2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl) acetamide . These techniques could be employed to analyze the molecular structure of "2-ethoxy-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamide".

Chemical Reactions Analysis

Quinazolinone derivatives can participate in various chemical reactions, including intermolecular charge transfer, as indicated by the presence of charge in electron density in σ* and π* antibonding orbitals . The synthesis of related compounds often involves reactions such as Sonogashira cross-coupling, which was used to synthesize N-{2-[3-(3-formyl-2-oxoquinolin-1(2H)-yl)prop-1-ynyl]phenyl}acetamide . These reactions could be relevant to the chemical behavior of the compound under study.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure. The presence of functional groups like ethoxy, fluoro, and acetamide in the compound suggests potential solubility in organic solvents and possible interactions with biological targets. The nonlinear optical properties and molecular electrostatic potential maps of similar compounds have been studied, revealing insights into their reactivity and potential biological activity . These properties would be important to analyze for "2-ethoxy-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamide".

科学研究应用

化学合成和反应类似于2-乙氧基-N-(2-氟-5-(2-甲基-4-氧代喹唑啉-3(4H)-基)苯基)乙酰胺的化合物的研究的一个基础方面涉及它们的合成和化学性质的探索。例如,2-乙酰氨基苯甲酰胺与三乙氧基氟硼酸盐反应导致形成2-甲基-3,4-二氢-4-喹唑啉酮。这种类型的反应证明了生成喹唑啉和 4H-3,1-苯并恶嗪-4-酮衍生物的潜力,突出了该化合物在合成有机化学中的相关性 (加藤、高田和上田,1976)。

药理应用喹唑啉酮衍生物的药理潜力是一个重要的研究领域。研究表明,某些基于喹唑啉酮的衍生物对各种人类癌细胞系表现出有效的细胞毒活性,例如宫颈癌、肺腺癌和三阴性乳腺癌细胞。这些发现表明此类化合物在癌症治疗中的潜力,特别是作为 VEGFR-2 和 EGFR 酪氨酸激酶的抑制剂,表明它们在抗癌剂开发中的作用 (Riadi 等,2021)。

生物活性及作用机制研究的另一个维度集中于了解喹唑啉酮衍生物的生物活性和作用机制。这包括研究它们的镇痛和抗炎活性,如新型2-(取代)-N-(4-氧代-2-苯基喹唑啉-3(3H)-基)乙酰胺的合成和评估所证明的那样。此类研究有助于更广泛地了解这些化合物如何与生物系统相互作用及其潜在的治疗益处 (Alagarsamy 等,2015)。

属性

IUPAC Name |

2-ethoxy-N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN3O3/c1-3-26-11-18(24)22-17-10-13(8-9-15(17)20)23-12(2)21-16-7-5-4-6-14(16)19(23)25/h4-10H,3,11H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUGAUUHNHGDZIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-({[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B2506222.png)

![Tert-butyl N-[3-(methylamino)cyclohexyl]carbamate](/img/structure/B2506226.png)

![N-(3-fluorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2506231.png)

![N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2506236.png)